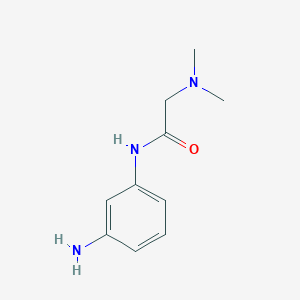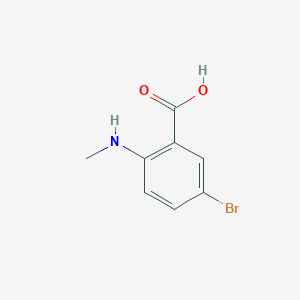
5-Bromo-2-(methylamino)benzoic acid
Overview
Description
5-Bromo-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by a bromine atom and a methylamino group, respectively
Mechanism of Action
Target of Action
Boronic acids and their esters, which are structurally similar to this compound, are highly considered compounds for the design of new drugs and drug delivery devices .
Mode of Action
It’s known that boronic acids and their esters interact with their targets through a radical approach . This interaction leads to various transformations, such as formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
For instance, the formal anti-Markovnikov alkene hydromethylation is a valuable transformation that has been applied to various biochemical pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their bioavailability might be influenced by this property.
Action Environment
The action, efficacy, and stability of 5-Bromo-2-(methylamino)benzoic acid can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic acids and their esters, which are structurally similar to this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability might be influenced by the pH of the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(methylamino)benzoic acid typically involves the bromination of 2-methylbenzoic acid followed by the introduction of a methylamino group. One common method includes:
Bromination: 2-Methylbenzoic acid is reacted with liquid bromine in the presence of a catalyst such as iron (III) chloride (FeCl3) in a solvent like water.
Amination: The 5-bromo-2-methylbenzoic acid is then subjected to a reaction with methylamine under suitable conditions to introduce the methylamino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(methylamino)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common Reagents and Conditions
Catalysts: Palladium-based catalysts for coupling reactions.
Solvents: Water, toluene, and dichloromethane are commonly used solvents.
Reagents: Bromine, methylamine, and boronic acids.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Formed through substitution reactions.
Scientific Research Applications
5-Bromo-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylbenzoic acid: Lacks the methylamino group, making it less reactive in certain chemical reactions.
2-Amino-5-bromobenzoic acid: Contains an amino group instead of a methylamino group, leading to different reactivity and applications.
Uniqueness
5-Bromo-2-(methylamino)benzoic acid is unique due to the presence of both bromine and methylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound in organic synthesis and various research applications.
Properties
IUPAC Name |
5-bromo-2-(methylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAWPBGFCFNHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80586110 | |
| Record name | 5-Bromo-2-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22721-16-0 | |
| Record name | 5-Bromo-2-(methylamino)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






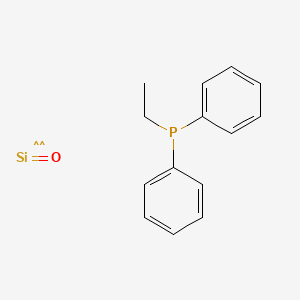
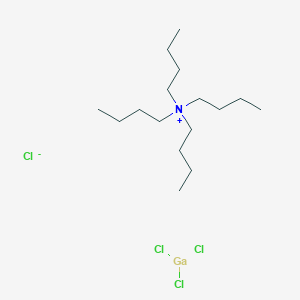
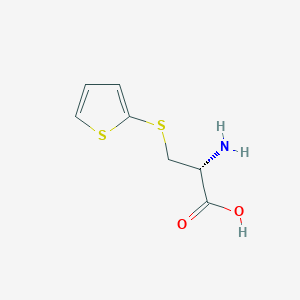
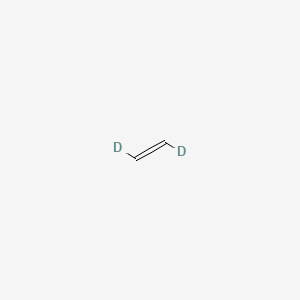
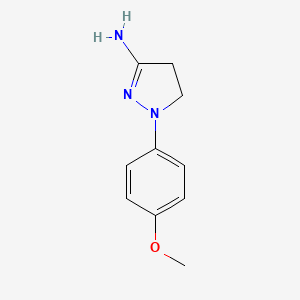
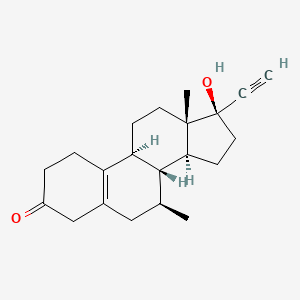
![3-[(Cyclopentylcarbonyl)amino]benzoic acid](/img/structure/B1611840.png)

